![molecular formula C13H10N4OS B2933607 3-benzyl-2-thioxo-2,3-dihydropteridin-4(1H)-one CAS No. 866843-63-2](/img/structure/B2933607.png)
3-benzyl-2-thioxo-2,3-dihydropteridin-4(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-benzyl-2-thioxo-2,3-dihydropteridin-4(1H)-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a pteridine derivative that has been synthesized through various methods, and its mechanism of action has been studied extensively.
Applications De Recherche Scientifique
Cancer Treatment Research
Pteridinone derivatives have been explored for their potential in cancer treatment. Studies have shown that these compounds can exhibit moderate to excellent cytotoxic activity against various cancer cell lines, such as A549 (lung cancer), HCT116 (colorectal cancer), PC-3 (prostate cancer), and MCF-7 (breast cancer) . The design and synthesis of these derivatives aim to inhibit specific proteins like PLK1 and BRD4 bromodomain, which are involved in cancer progression .
Drug Design and Synthesis
The development of pteridinone derivatives involves designing molecules that can simultaneously inhibit multiple targets. This approach is significant in creating more effective drugs with a single molecule, reducing the complexity of treatment regimens .
Biological Activity Evaluation
Novel pteridinone derivatives are evaluated for their biological activity through various assays. These evaluations help determine the efficacy of the compounds against different types of cancer cells and their potential side effects .
Molecular Docking Studies
Molecular docking studies are conducted to understand how pteridinone derivatives interact with target proteins at the molecular level. These studies help in discovering anti-cancer drug candidates by identifying compounds with high binding affinity to PLK1 inhibitors .
Propriétés
IUPAC Name |
3-benzyl-2-sulfanylidene-1H-pteridin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4OS/c18-12-10-11(15-7-6-14-10)16-13(19)17(12)8-9-4-2-1-3-5-9/h1-7H,8H2,(H,15,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBFWDKWIDGJMJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)C3=NC=CN=C3NC2=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-benzyl-2-thioxo-2,3-dihydropteridin-4(1H)-one |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.